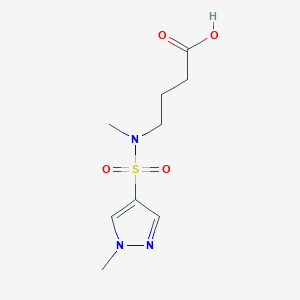
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid is a chemical compound characterized by its unique structure, which includes a pyrazole ring substituted with dimethyl and sulfonamido groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Dimethylation: The pyrazole ring is then dimethylated using methyl iodide in the presence of a base such as potassium carbonate.
Sulfonamidation: The dimethylated pyrazole is reacted with a sulfonyl chloride to introduce the sulfonamido group.
Butanoic Acid Addition: Finally, the butanoic acid moiety is introduced through a coupling reaction with an appropriate butanoic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The sulfonamido group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the sulfonamido group.
Substitution: Substituted pyrazole derivatives with various functional groups.
Scientific Research Applications
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamido group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. The pyrazole ring may also interact with various receptors, modulating their function.
Comparison with Similar Compounds
Similar Compounds
- 4-Amino-N,1-dimethyl-1H-pyrazole-3-carboxamide
- 4-Amino-1-methyl-1H-pyrazole-3-carboxylic acid methylamide
Uniqueness
4-((n,1-Dimethyl-1h-pyrazole)-4-sulfonamido)butanoic acid is unique due to its combination of a pyrazole ring with dimethyl and sulfonamido groups, which imparts specific chemical and biological properties not found in similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15N3O4S |
|---|---|
Molecular Weight |
261.30 g/mol |
IUPAC Name |
4-[methyl-(1-methylpyrazol-4-yl)sulfonylamino]butanoic acid |
InChI |
InChI=1S/C9H15N3O4S/c1-11-7-8(6-10-11)17(15,16)12(2)5-3-4-9(13)14/h6-7H,3-5H2,1-2H3,(H,13,14) |
InChI Key |
JXXDZZNUYOVFHE-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)S(=O)(=O)N(C)CCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


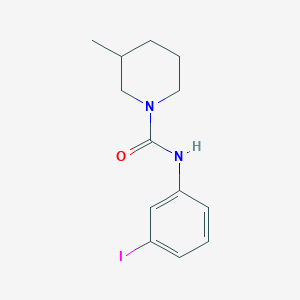
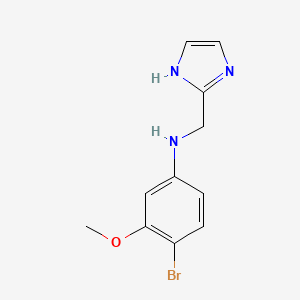

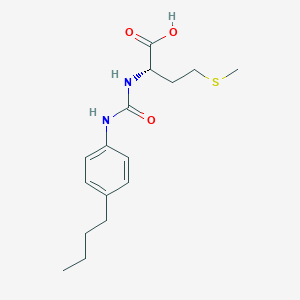
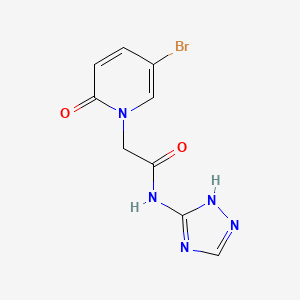


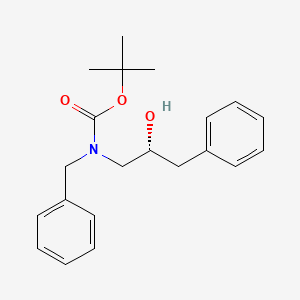
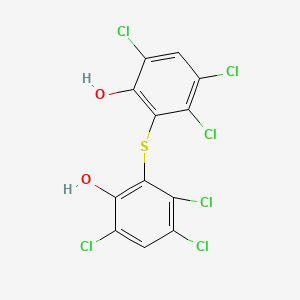

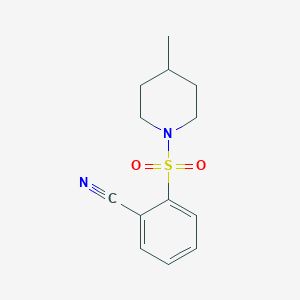

![2-(Aminomethyl)-4-methyl-2,3-dihydrofuro[3,2-c]quinoline-8-carboxylic acid](/img/structure/B14908545.png)
![methyl (1S,3S)-1-methyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B14908559.png)
